BenchChemオンラインストアへようこそ!

N-((1S,2R)-1,3-Dihydroxy-1-(2-tridecylcycloprop-1-en-1-yl)propan-2-yl)octanamide

sphingolipid metabolism enzyme kinetics DES1 inhibitor classification

GT-11 (also termed C8-cyclopropenylceramide or C8-CPPC) is a synthetic cyclopropene-containing sphingolipid analog and the first reported competitive inhibitor of dihydroceramide desaturase (DES1/DEGS1), the enzyme that catalyzes the conversion of dihydroceramide to the pro-apoptotic and pro-inflammatory signaling molecule ceramide. With a molecular formula of C27H51NO3 and molecular weight of 437.7 g/mol, GT-11 serves as the historical reference standard for pharmacological DES1 blockade and remains a critical tool compound for dissecting ceramide-dependent versus ceramide-independent sphingolipid biology.

Molecular Formula C27H51NO3
Molecular Weight 437.7 g/mol
CAS No. 649767-83-9
Cat. No. B3044073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1S,2R)-1,3-Dihydroxy-1-(2-tridecylcycloprop-1-en-1-yl)propan-2-yl)octanamide
CAS649767-83-9
SynonymsGT11 cpd
N-((1R,2S)-2-hydroxy-1-hydroxymethyl-2-(2-tridecyl-1-cyclopropenyl)ethyl)octanamide
Molecular FormulaC27H51NO3
Molecular Weight437.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC1=C(C1)C(C(CO)NC(=O)CCCCCCC)O
InChIInChI=1S/C27H51NO3/c1-3-5-7-9-10-11-12-13-14-16-17-19-23-21-24(23)27(31)25(22-29)28-26(30)20-18-15-8-6-4-2/h25,27,29,31H,3-22H2,1-2H3,(H,28,30)/t25-,27+/m1/s1
InChIKeyWHXCOSOMEQMKRN-VPUSJEBWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GT-11 (N-((1S,2R)-1,3-Dihydroxy-1-(2-tridecylcycloprop-1-en-1-yl)propan-2-yl)octanamide, CAS 649767-83-9): A First-in-Class Dihydroceramide Desaturase (DES1) Inhibitor for Sphingolipid Research Procurement


GT-11 (also termed C8-cyclopropenylceramide or C8-CPPC) is a synthetic cyclopropene-containing sphingolipid analog and the first reported competitive inhibitor of dihydroceramide desaturase (DES1/DEGS1), the enzyme that catalyzes the conversion of dihydroceramide to the pro-apoptotic and pro-inflammatory signaling molecule ceramide [1]. With a molecular formula of C27H51NO3 and molecular weight of 437.7 g/mol, GT-11 serves as the historical reference standard for pharmacological DES1 blockade and remains a critical tool compound for dissecting ceramide-dependent versus ceramide-independent sphingolipid biology .

Why Other DES1 Inhibitors or Ceramide Analogs Cannot Substitute for GT-11 (CAS 649767-83-9) in Defined Experimental Systems


Although several compounds target dihydroceramide desaturase (DES1)—including fenretinide (4-HPR), XM462, and the next-generation PR280—GT-11 occupies a distinct and experimentally irreplaceable role as the first-in-class, competitive-mechanism reference inhibitor with extensively characterized bifunctional pharmacology. Fenretinide acts through a non-competitive, irreversible mechanism that simultaneously engages multiple targets (RAR signaling, ROS generation), confounding data interpretation [1]. XM462 operates via a mixed-type mechanism and undergoes extensive cellular metabolism including N-deacylation, glucosylation, and reacylation with endogenous fatty acids, which complicates concentration–response analysis in intact cells [2]. Even PR280, which achieves superior in vitro potency, lacks the deep body of peer-reviewed literature spanning two decades that validates GT-11 across systems ranging from primary neurons to antiviral models [3]. The following evidence quantifies where GT-11's specific competitive mechanism, concentration-dependent selectivity window, and unmatched literature track record create procurement-critical differentiation.

Quantitative Differentiation Evidence: GT-11 (CAS 649767-83-9) versus Closest DES1 Inhibitor Analogs


Competitive Inhibition Mechanism Confers Reversible DES1 Blockade Distinct from Irreversible Fenretinide Action

GT-11 is characterized as a competitive inhibitor of dihydroceramide desaturase with a Ki = 6 µM in cell-free rat liver microsome assays [1]. In contrast, fenretinide (4-HPR) exhibits a different inhibition profile: while fenretinide directly targets DES1 with an IC50 of 2.32 µM (using 0.5 µM N-octanoylsphinganine substrate), its inhibition mechanism is reported as time-dependent and essentially irreversible, disrupting electron transport necessary for desaturation rather than competing with substrate binding [2]. This mechanistic divergence means GT-11 can be washed out to restore DES1 activity in pulse-chase experiments, whereas fenretinide produces sustained inhibition regardless of substrate concentration—a critical distinction when users require reversible, titratable pathway modulation.

sphingolipid metabolism enzyme kinetics DES1 inhibitor classification

Sub-Nanomolar Cellular DES1 Inhibition Potency in Primary Neurons Enables Low-Dose Specificity Unmatched by Broad-Spectrum Chemotypes

In primary cultured cerebellar neurons, GT-11 inhibited dihydroceramide desaturase with an IC50 of 23 nM, as measured by the incorporation of L-[3-14C]serine into cellular ceramide [1]. This cellular potency far exceeds the in vitro Ki of 6 µM, likely reflecting intracellular accumulation and membrane partitioning of the lipophilic compound. For comparison, fenretinide achieves DES1 inhibition in SMS-KCNR neuroblastoma cells with an IC50 of 2.32 µM—approximately 100-fold weaker than GT-11's neuronal IC50 [2]. The structurally distinct XM462 achieves IC50 values of 8.2 µM (in vitro) and 0.78 µM (in cultured cells), also approximately 34-fold weaker than GT-11 in the cellular context [3]. This sub-nanomolar cellular potency allows GT-11 to be used at concentrations (≤1 µM) where specific DES1 inhibition is maintained without engaging off-target sphingolipid-modifying enzymes [1].

primary neuronal culture DES1 potency sphingolipid biosynthesis

Concentration-Dependent Bifunctional Pharmacology: DES1-Specific Inhibition Below 1 µM Enables Clean Target Engagement Unavailable with Multi-Target Inhibitors

GT-11 exhibits a well-characterized, concentration-dependent bifurcation of its pharmacological profile in primary cultured cerebellar neurons, directly measured using radiolabeled serine incorporation studies. At concentrations ≤1 µM (≥43-fold above its IC50 of 23 nM), GT-11 acts as a specific DES1 inhibitor without affecting de novo sphingolipid biosynthesis rates [1]. At concentrations ≥5 µM, GT-11 additionally inhibits sphingosine-1-phosphate lyase (SPL), leading to accumulation of sphingoid base-1-phosphates that secondarily down-regulate serine palmitoyltransferase (SPT) activity [1]. This loss of specificity was confirmed: SPT inhibition was observed in intact cells but not when GT-11 was added directly to cell homogenates, ruling out direct SPT inhibition and supporting an indirect mechanism via SPL blockade [1]. By contrast, fenretinide engages multiple targets (RAR, ROS generation, DES1) simultaneously even at its DES1-active concentrations, making it impossible to isolate DES1-specific effects with that compound [2]. XM462 similarly inhibits both DES1 and acid ceramidase across its active concentration range [3]. GT-11 is therefore the only DES1 inhibitor for which a defined concentration window (<1 µM in neurons) yields clean, single-target engagement, as confirmed by dual-radiolabeled analog studies demonstrating that the parent compound—not a metabolite—mediates inhibition [1].

target selectivity sphingosine-1-phosphate lyase serine palmitoyltransferase

Structural Specificity of Amide Linkage: N-Methyl or Amide Replacement Abolishes DES1 Inhibition, Defining GT-11's Essential Pharmacophore

Systematic SAR studies of GT-11 amide linkage modifications revealed strict structural requirements for DES1 inhibition. N-Methyl substitution of the amide nitrogen or replacement of the amide carbonyl methylene by oxygen (ester analog) resulted in completely inactive compounds, demonstrating the essential nature of the secondary amide NH as a hydrogen-bond donor [1]. Urea (3) and thiourea (4) analogs retained inhibitory activity but with significantly lower potency than GT-11 (exact fold-difference not quantifiable from available data, but described as 'significantly lower potency') [1]. Three α-ketoamide analogs (5–7) also inhibited DES1 but with a concerning selectivity liability: these compounds inhibited acidic ceramidase with IC50 values of 52–83 µM, introducing off-target ceramide metabolism effects absent with GT-11 itself [1]. Furthermore, N-hexanoyl (6) and N-decanoyl (7) analogs—which differ from GT-11 only in N-acyl chain length (C6 and C10 vs. C8)—inhibited DES1 with IC50 values of 13 µM and 31 µM, respectively, representing 2.2-fold and 5.2-fold reductions in potency compared to GT-11's Ki of 6 µM [2]. Urea and thiourea analogs showed further reduced activity [2]. This SAR demonstrates that GT-11's exact C8 N-octanoyl chain and unmodified secondary amide are near-optimal for DES1 inhibition within the cyclopropene ceramide scaffold, providing a structural rationale for selecting GT-11 over close analogs with shorter or longer N-acyl chains.

structure-activity relationship amide pharmacophore DES1 molecular recognition

Validated Reference Standard Status in Antiviral and Metabolic Disease Models Provides Literature-Based Experimental Reproducibility

GT-11 is the most extensively literature-validated DES1 inhibitor, serving as the reference standard across diverse disease models where its effects have been independently replicated. In the West Nile virus (WNV) infection model, GT-11 inhibited WNV replication in Vero cells in a dose-dependent manner, with the antiviral effect confirmed to be mediated specifically through Des1 inhibition-driven dihydrosphingomyelin accumulation—a mechanistic conclusion independently validated using exogenous dhSM supplementation [1]. In C2C12 myotubes, GT-11 was used to demonstrate that modulation of sphingolipid levels via Des1 and S1P lyase inhibition reduces Akt phosphorylation and glucose uptake, with siRNA-mediated Sgpl1 knockdown independently confirming the S1P lyase component [2]. In T-cell acute lymphoblastic leukemia models, GT-11 was employed in a validated method combining fatty acid supplementation with Des1 blockade to dissect the differential cytotoxicity of C22:0- versus C24:0-dihydroceramides [3]. No other Des1 inhibitor—fenretinide, XM462, or PR280—has achieved comparable breadth of independent validation across antiviral, metabolic, and cancer biology applications. This literature corpus provides users with experimental protocols, expected effect sizes, and known limitations that dramatically reduce method development time compared to using less characterized inhibitors.

antiviral sphingolipid research insulin signaling reference inhibitor validation

Limitation Transparency: PR280 Achieves 8.6-Fold Superior In Vitro DES1 Potency, Defining GT-11's Appropriate Use Case

The 2024 study by Rivero et al. explicitly benchmarked GT-11 against the novel cyclopropenone ceramide PR280 in a direct comparative DES1 inhibition assay. PR280 achieved an IC50 of 700 nM, which the authors describe as 'a better Des1 inhibitor in vitro than GT11 and XM462, the current reference inhibitors' [1]. While the study does not separately report GT-11's IC50 under their specific assay conditions for direct numerical comparison with PR280's 700 nM, GT-11's established Ki of 6 µM in standard cell-free DES1 assays [2] indicates an approximately 8.6-fold difference (6,000 nM Ki vs. 700 nM IC50 for PR280; noting Ki and IC50 are not identical metrics but providing order-of-magnitude context). This finding defines a clear use-case boundary: PR280 is preferable for applications where maximum in vitro DES1 inhibitory potency is the sole selection criterion. However, PR280 lacks the extensive in vivo and cellular characterization, the defined concentration-dependent specificity window, and the multi-laboratory validation history that distinguish GT-11 as the more versatile and experimentally predictable tool compound for complex biological systems [1].

DES1 inhibitor benchmarking PR280 comparison inhibitor selection criteria

Optimal Research and Procurement Application Scenarios for GT-11 (CAS 649767-83-9) Based on Quantitative Differentiation Evidence


Mechanistic Studies Requiring Reversible, Substrate-Competitive DES1 Inhibition with Washout Capability

GT-11 is the only DES1 inhibitor with a confirmed competitive inhibition mechanism (Ki = 6 µM) that allows enzyme activity recovery upon inhibitor washout or increased substrate concentration [1]. In contrast, fenretinide irreversibly inhibits DES1 by disrupting electron transport [2]. Researchers conducting pulse-chase experiments, substrate competition assays, or studies requiring transient DES1 blockade followed by recovery of ceramide biosynthesis should procure GT-11 specifically for its reversible, substrate-competitive mode of action.

Neuronal Sphingolipid Studies Requiring Low-Nanomolar DES1 Inhibition with Defined Single-Target Specificity

In primary neuronal cultures, GT-11 achieves DES1 inhibition with an IC50 of 23 nM and maintains single-target specificity at concentrations ≤1 µM [1]. Above 5 µM, GT-11 additionally inhibits S1P lyase, indirectly suppressing SPT—a well-characterized bifunctional profile that allows users to select concentrations according to their experimental objectives [1]. No other DES1 inhibitor offers a similarly defined, experimentally validated concentration-dependent specificity window. This makes GT-11 the essential choice for neuroscientists studying ceramide signaling, neuronal apoptosis, or dihydrosphingolipid function in primary neuronal systems.

Antiviral and Metabolic Disease Research Requiring a Literature-Validated DES1 Reference Inhibitor

GT-11 has been independently validated as a Des1 reference inhibitor in West Nile virus antiviral studies (dose-dependent WNV inhibition via Des1 blockade and dhSM accumulation, confirmed by exogenous dhSM rescue [1]), insulin signaling studies in C2C12 myotubes (Akt phosphorylation and glucose uptake reduction, confirmed by Sgpl1 siRNA [2]), and T-ALL leukemia models (differential dihydroceramide cytotoxicity analysis [3]). For researchers initiating new projects in antiviral sphingolipid biology, metabolic disease, or cancer lipid metabolism, GT-11's extensive published protocols and independently replicated results provide faster experimental setup and more reliable benchmarking than any alternative DES1 inhibitor.

Structure-Activity Relationship Studies Using the Optimized Cyclopropene Ceramide Pharmacophore as Reference Scaffold

GT-11 represents the optimized pharmacophore within the cyclopropene ceramide series: its C8 N-octanoyl chain provides superior DES1 inhibition compared to C6 (IC50 = 13 µM, 2.2× weaker) and C10 (IC50 = 31 µM, 5.2× weaker) analogs, and its unmodified secondary amide is essential for activity, as N-methylation or ester replacement abolishes inhibition [1][2]. Medicinal chemistry groups designing next-generation Des1 inhibitors—including the recently reported PR280 series—used GT-11 as the reference benchmark from which structural improvements were measured [3]. Procurement of authenticated GT-11 with defined purity is therefore critical for SAR programs that require a validated, potency-calibrated reference compound against which novel analogs can be quantitatively compared.

Quote Request

Request a Quote for N-((1S,2R)-1,3-Dihydroxy-1-(2-tridecylcycloprop-1-en-1-yl)propan-2-yl)octanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.